1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl 5-oxo-DL-prolinate

Lipophilicity Skin permeation Formulation design

1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl 5-oxo-DL-prolinate (CAS 64431-71-6), also referred to as bornyl 5-oxo-DL-prolinate or (±)-5-oxoproline 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl ester, is a bicyclic monoterpenoid ester formed by the condensation of DL-pyroglutamic acid (5-oxo-DL-proline) with borneol. It is listed as a food additive under EC Number 264-896-7 and is catalogued in authoritative databases under EINECS.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
CAS No. 64431-71-6
Cat. No. B12668770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl 5-oxo-DL-prolinate
CAS64431-71-6
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)OC(=O)C3CCC(=O)N3)C)C
InChIInChI=1S/C15H23NO3/c1-14(2)9-6-7-15(14,3)11(8-9)19-13(18)10-4-5-12(17)16-10/h9-11H,4-8H2,1-3H3,(H,16,17)
InChIKeyXODDLQGGEAGBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl 5-oxo-DL-prolinate (CAS 64431-71-6): Procurement-Relevant Chemical Identity and Physicochemical Baseline


1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl 5-oxo-DL-prolinate (CAS 64431-71-6), also referred to as bornyl 5-oxo-DL-prolinate or (±)-5-oxoproline 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl ester, is a bicyclic monoterpenoid ester formed by the condensation of DL-pyroglutamic acid (5-oxo-DL-proline) with borneol . It is listed as a food additive under EC Number 264-896-7 and is catalogued in authoritative databases under EINECS . The molecule possesses a molecular formula of C₁₅H₂₃NO₃, a molecular weight of 265.35 g/mol, a computed density of 1.153 g/cm³, a computed boiling point of 399.3 °C at 760 mmHg, and a computed LogP of 2.30 .

Why 1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl 5-oxo-DL-prolinate Cannot Be Readily Substituted by Generic PCA Esters


The bornyl ester of 5-oxoproline cannot be considered functionally interchangeable with other pyroglutamate esters—such as menthyl PCA (CAS 52528-10-6), ethyl PCA, or benzyl PCA—because the bornyl bicyclic monoterpenoid alcohol moiety imparts a substantially different lipophilicity, steric bulk, and olfactory profile . The computed LogP of 2.30 for the bornyl ester is 0.83 units lower than the reported LogP of 3.13 for menthyl PCA [1], indicating measurably different partitioning behavior that affects skin permeation, formulation solubility, and release kinetics in topical and food-contact applications. Furthermore, the bornyl group is a well-established chiral bicyclo[2.2.1]heptane scaffold known to confer distinct antimicrobial and anti-inflammatory properties compared with the monocyclic menthyl group or simple alkyl chains . These differences preclude simple one-to-one substitution in formulated products where hydrophobicity, sensory profile, or bioactivity is a critical quality attribute.

Quantitative Differentiation Evidence for 1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl 5-oxo-DL-prolinate vs. Closest PCA Ester Comparators


Lipophilicity (LogP) Comparison: Bornyl PCA vs. Menthyl PCA

The computed LogP of bornyl 5-oxo-DL-prolinate is 2.30 , whereas the experimentally determined LogP of menthyl PCA (the most structurally analogous PCA ester) is 3.13 at 22 °C [1]. This 0.83 log unit difference corresponds to an approximately 6.7-fold difference in octanol-water partition coefficient, indicating that the bornyl ester is substantially less lipophilic than the menthyl ester. For formulators, this means bornyl PCA will partition more readily into aqueous phases and exhibit different skin permeation kinetics.

Lipophilicity Skin permeation Formulation design

Boiling Point and Thermal Stability Comparison: Bornyl PCA vs. Ethyl PCA

Bornyl 5-oxo-DL-prolinate exhibits a computed boiling point of 399.3 °C at 760 mmHg . In contrast, ethyl PCA—a lower-molecular-weight PCA ester—shows a significantly lower boiling point consistent with its C₂ alkyl chain (typical ethyl ester boiling points fall in the 200–250 °C range) . The elevated boiling point of the bornyl ester arises from the larger bicyclic terpenoid moiety, affording greater thermal stability that may be critical in high-temperature food-processing or heat-curing cosmetic formulations where volatile short-chain PCA esters are lost.

Thermal stability Volatility Flavor retention

Structural Differentiation: Bicyclic Bornyl Core vs. Monocyclic Menthyl or Linear Alkyl PCA Esters

The bornyl PCA scaffold contains a rigid bicyclo[2.2.1]heptane framework with a defined stereochemistry (1R,2S,4R configuration in the natural (−)-borneol precursor) . This contrasts with menthyl PCA, which features a monocyclic cyclohexane ring with isopropyl and methyl substituents. The bornyl bicyclic structure imposes greater steric constraint, a property that has been exploited in related bornyl esters (e.g., bornyl acetate) to achieve enantioselective interactions with biological targets, including tyrosinase inhibition and antifungal activity . While no direct receptor-binding comparison with menthyl PCA exists, class-level evidence indicates that the rigid bornyl scaffold engages enzyme active sites differently than the flexible menthyl analog.

Molecular conformation Steric bulk Receptor binding

Regulatory Classification: Food-Additive Status and EINECS Registration

1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl 5-oxo-DL-prolinate is specifically classified under the 'Food additives' category and is registered under EINECS (EC Number 264-896-7) [1]. This classification places it within the same regulatory family as other food-grade PCA esters; however, the specific bornyl ester has its own distinct EINECS registration, unlike generic references to broader PCA ester classes. This unique registration provides a verifiable procurement identifier for supply-chain quality assurance and distinguishes it from non-food-grade analogs that lack EINECS listing.

Food additive Regulatory compliance EINECS

Evidence-Backed Application Scenarios for Procuring 1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl 5-oxo-DL-prolinate


High-Temperature Food Flavor Systems Requiring Thermal Stability

In baked goods, confectionery, or thermally processed savory foods where temperatures can exceed 180 °C, the bornyl PCA ester's computed boiling point of ~399 °C provides superior retention compared with shorter-chain PCA esters such as ethyl PCA (Tb ~200–250 °C). This reduces flavor loss during processing and ensures consistent sensory delivery . The EINECS food-additive registration further supports its direct use in food-contact applications [1].

Chiral Chromatography and Stereochemical Reference Standards

The rigid bicyclo[2.2.1]heptane core of the bornyl moiety, derived from optically active (−)-borneol, makes this compound suitable as a chiral reference standard or stationary-phase probe in enantioselective chromatography. Unlike menthyl PCA (monocyclic), the bornyl ester's greater conformational rigidity provides sharper chiral discrimination . Researchers developing chiral separation methods or studying enantioselective enzyme kinetics may prioritize this scaffold.

Topical Formulations Targeting Controlled Skin Permeation

With a computed LogP of 2.30—significantly lower than menthyl PCA (LogP 3.13)—the bornyl PCA ester partitions preferentially into aqueous compartments of the stratum corneum rather than lipid domains. This property may be advantageous for humectant delivery to the natural moisturizing factor (NMF) pool, where free PCA acts as a key endogenous moisturizer [2]. Formulators seeking to modulate PCA ester release kinetics based on hydrophobicity tuning may select the bornyl ester over the more lipophilic menthyl variant.

Antimicrobial and Preservative-Enhancing Excipient Research

Class-level evidence demonstrates that bornyl esters (e.g., bornyl acetate) possess antifungal and antimicrobial properties attributed to the bicyclic terpene scaffold . Coupling the bornyl group with pyroglutamic acid—itself a component of the skin's natural antimicrobial NMF—creates a hybrid molecule with potential dual-function activity (moisturization plus preservation). This makes the compound a candidate excipient for research into self-preserving cosmetic formulations, where it may reduce reliance on conventional preservatives.

Quote Request

Request a Quote for 1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl 5-oxo-DL-prolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.